molecular formula C4H9N3O B2504757 1-Amino-1,3-diazinan-2-one CAS No. 45529-53-1

1-Amino-1,3-diazinan-2-one

Cat. No.: B2504757
CAS No.: 45529-53-1
M. Wt: 115.136
InChI Key: HTSXUSHBMJIFEI-UHFFFAOYSA-N
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Description

1-Amino-1,3-diazinan-2-one is a six-membered heterocyclic compound featuring a diazine core (two nitrogen atoms in the ring) with an amino (-NH₂) substituent at position 1 and a ketone group (=O) at position 2. Additionally, analogs like 1-[4-(aminomethyl)phenyl]-1,3-diazinan-2-one are cataloged as bioactive building blocks in drug discovery pipelines .

Properties

IUPAC Name

1-amino-1,3-diazinan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9N3O/c5-7-3-1-2-6-4(7)8/h1-3,5H2,(H,6,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTSXUSHBMJIFEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)N(C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

115.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

45529-53-1
Record name 1-amino-1,3-diazinan-2-one
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Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Amino-1,3-diazinan-2-one can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 1,3-diaminopropane with urea under acidic conditions can yield this compound. The reaction typically requires heating and a suitable solvent to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions: 1-Amino-1,3-diazinan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can convert it into different reduced forms, depending on the reagents used.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

1-Amino-1,3-diazinan-2-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-amino-1,3-diazinan-2-one exerts its effects involves interactions with various molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound’s ring structure allows it to interact with enzymes and receptors, potentially modulating their activity.

Comparison with Similar Compounds

1,3-Dimethyl-1,3-diazinan-2-one (DMPU)

  • Structure: Methyl groups at positions 1 and 3 replace the amino substituent.
  • Properties : Acts as a polar aprotic solvent with high thermal stability and low toxicity. Studied for its density (1.07–1.12 g/cm³), viscosity (1.7–2.1 mPa·s), and solvatochromic parameters in water mixtures .
  • Applications : Green solvent in organic synthesis and industrial processes .

1-[4-(Aminomethyl)phenyl]-1,3-diazinan-2-one

  • Structure: Aromatic phenyl group with an aminomethyl substituent at position 4.
  • Applications : Investigated as a bioactive scaffold in pharmaceutical research .

1-Amino-1,1-bisphosphonates

  • Structure: Replaces the diazinanone ring with a bisphosphonate group (-PO₃H₂) adjacent to the amino group.
  • Properties : Strong chelators of calcium ions; low toxicity and high affinity for bone tissue .
  • Applications : Radiopharmaceuticals for bone metastasis imaging (e.g., with ⁹⁹ᵐTc or ¹⁸⁸Re) and osteoporosis treatment .

Functional Analogs

4,6-Disubstituted-1,3-oxazinan-2-one

  • Structure : Oxygen replaces one nitrogen in the six-membered ring.
  • Properties : Enhanced ring strain due to smaller atomic size of oxygen, affecting reactivity.
  • Applications : Antimicrobial and antitumor agents; studied for structure-activity relationships (SAR) in drug design .

1-Amino-1,3,4,5-tetrahydro-2H-3-benzazepin-2-one

  • Structure : Bicyclic system with a fused benzene ring.
  • Applications : Neurological drug candidate (e.g., for Alzheimer’s disease) .

Application-Based Analogs

1,3-Diazetidin-2-one Derivatives

  • Structure: Four-membered ring (diazetidinone) vs. six-membered diazinanone.
  • Properties: Higher ring strain in diazetidinones increases reactivity but reduces stability.
  • Applications : Anticancer and antimicrobial agents; studied via molecular docking and ADME profiling .

Data Table: Key Comparative Features

Compound Molecular Formula Molecular Weight (g/mol) Key Properties Applications References
1-Amino-1,3-diazinan-2-one C₄H₇N₃O 113.12 Polar, bioactive scaffold Ionic liquids, drug discovery
DMPU C₆H₁₂N₂O 128.17 Low toxicity, high thermal stability Green solvent
1-Amino-1,1-bisphosphonate C₁H₆NO₆P₂ 209.02 Calcium chelation, bone affinity Radiopharmaceuticals
1,3-Oxazinan-2-one C₄H₅NO₂ 99.09 Antimicrobial activity Drug development
3-Benzazepin-2-one C₁₀H₁₀N₂O 174.20 Lipophilic, CNS-targeting potential Neurological therapies

Biological Activity

1-Amino-1,3-diazinan-2-one is a compound of interest due to its potential biological activities and applications in various fields, including medicinal chemistry and biochemistry. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its diazinane ring structure with an amino group attached. This configuration allows for unique chemical reactivity and interaction with biological targets. The presence of the amino group facilitates hydrogen bonding, which is crucial for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The compound can act as a nucleophile due to the amino group, allowing it to participate in biochemical reactions. It can also form hydrogen bonds with proteins and nucleic acids, influencing their structure and function.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Properties : The compound has been investigated for its potential to inhibit the growth of various microorganisms. Preliminary studies suggest that it may possess antibacterial and antifungal properties.
  • Anticancer Activity : There is emerging evidence that derivatives of this compound may exhibit anticancer effects. Research is ongoing to explore its efficacy against different cancer cell lines.

Case Studies and Research Findings

Several studies have contributed to understanding the biological activity of this compound:

Table 1: Summary of Research Findings on Biological Activity

Study ReferenceBiological ActivityFindings
AntimicrobialDemonstrated inhibition against specific bacterial strains.
AnticancerShowed cytotoxic effects on cancer cell lines in vitro.
Enzyme InteractionIndicated potential as an enzyme inhibitor in biochemical pathways.

Applications in Medicine and Industry

Due to its diverse biological activities, this compound has potential applications in:

  • Pharmaceutical Development : Its unique structure may lead to the development of new therapeutic agents targeting infectious diseases and cancer.
  • Chemical Synthesis : The compound serves as a valuable intermediate in synthesizing more complex organic molecules and heterocycles.

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